8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is a complex organic compound belonging to the purine family. It features a unique structure that includes a hexylsulfanyl group and a 3-methyl-butyl substituent, which contribute to its chemical properties and potential applications in various scientific fields. The compound's molecular formula is with a molecular weight of approximately 352.502 g/mol.
This compound can be sourced from specialized chemical suppliers, such as Sigma-Aldrich, which provides it as part of a collection aimed at early discovery researchers. It is important to note that analytical data for this compound may not be readily available, and buyers are responsible for confirming its identity and purity .
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione is classified as a purine derivative. Purines are essential biological molecules that play critical roles in various biochemical processes, including DNA and RNA synthesis.
The synthesis of 8-hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. While specific synthetic routes for this exact compound are not detailed in the available literature, similar compounds in the purine class can be synthesized through:
Technical details regarding reaction conditions such as temperature, solvents, and catalysts would depend on the specific synthetic route chosen.
The molecular structure of 8-hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione can be represented using various chemical notation systems:
CCCCC(SC)C(C)C(=O)N1C(=O)N(C)C2=C1N=C(N2)N(C)C
InChI=1S/C17H28N4O2S/c1-10(2)5-4-6-11-20(15(21)22)17(24)12(13(11)23)14(3)19-16(18)9(10)8/h4,10H,5-6H2,1-3H3,(H,21,22)(H2,18,19)(H,24)/t10-/m0/s1
The compound's structural data reveal key functional groups that contribute to its reactivity and biological activity. The presence of the hexylsulfanyl group enhances lipophilicity, potentially affecting membrane permeability in biological systems.
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione may participate in several types of chemical reactions:
Technical details about these reactions would require specific experimental conditions and catalysts.
The mechanism of action for 8-hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione primarily involves its interaction with biological targets such as enzymes or receptors involved in nucleic acid metabolism. Its structural similarity to natural purines suggests it may act as an inhibitor or modulator in pathways involving nucleotides.
Experimental studies would be necessary to elucidate the precise mechanisms and quantify effects on biological systems.
The physical properties of 8-hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy or mass spectrometry could provide further insights into these properties.
8-Hexylsulfanyl-3-methyl-7-(3-methyl-butyl)-3,7-dihydro-purine-2,6-dione holds potential applications in:
Research into this compound could yield significant insights into both fundamental chemistry and practical applications in biomedicine and materials science.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8